molecular formula C35H68O5 B3025886 1,2-Dipalmitoyl-sn-glycerol-d9

1,2-Dipalmitoyl-sn-glycerol-d9

Cat. No.: B3025886
M. Wt: 578.0 g/mol
InChI Key: JEJLGIQLPYYGEE-VYTNNFGRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl ester (hereafter referred to by its IUPAC name) is a deuterium-labeled glycerolipid ester. Its structure consists of:

  • A deuterated hexadecanoic acid backbone (13,13,14,14,15,15,16,16,16-d9), which replaces nine hydrogen atoms with deuterium at terminal methyl and adjacent carbons.
  • A (2S)-3-hydroxy-2-[(1-oxohexadecyl)oxy]propyl moiety, forming a monoacylglycerol (MAG) ester.

This compound is primarily utilized as an internal standard in lipidomics and metabolomics studies, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses due to its isotopic labeling .

Properties

IUPAC Name

[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3/t33-/m0/s1/i1D3,3D2,5D2,7D2
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJLGIQLPYYGEE-VYTNNFGRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O5
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Hexadecanoic-13,13,14,14,15,15,16,16,16-d9 acid, also known as palmitic acid-d9, is a deuterated form of palmitic acid that has garnered interest due to its biological activities and potential therapeutic applications. This article explores its biological activity through various mechanisms and effects on cellular processes.

Chemical Structure and Properties

The compound is a fatty acid ester characterized by a long hydrocarbon chain with a hydroxyl group and an ester functional group. Its molecular formula is C16H31D9O3C_{16}H_{31}D_9O_3, where D represents deuterium. The unique isotopic labeling provides insights into metabolic pathways and interactions within biological systems.

Target of Action

Palmitic acid-d9 primarily targets several intracellular and extracellular components involved in cell signaling pathways. Key pathways influenced include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and apoptosis-related pathways involving Bcl-2 and P53.

Mode of Action

The anticancer properties of palmitic acid-d9 are attributed to its ability to induce apoptosis via the mitochondrial pathway. This process is facilitated by increased levels of reactive oxygen species (ROS), which can trigger cell death in cancerous cells.

Anti-Inflammatory Effects

Palmitic acid has demonstrated significant anti-inflammatory properties. Studies indicate that it inhibits phospholipase A2 (PLA2), an enzyme involved in the inflammatory response. Inhibition of PLA2 can prevent the release of arachidonic acid and subsequent pro-inflammatory mediators .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits antimicrobial properties against various pathogens. ,
Anti-inflammatoryInhibits PLA2 activity; reduces inflammation markers such as nitric oxide (NO). ,
Apoptosis inductionInduces apoptosis in cancer cells through ROS generation and mitochondrial pathway activation.
CytoprotectiveProvides protective effects against oxidative stress in various cell types.

Case Studies

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of hexadecanoic acid against Xanthomonas campestris. Results showed significant inhibition zones at concentrations of 20% and 40%, indicating strong antibacterial properties .
  • Anti-Inflammatory Action : Research on the anti-inflammatory effects demonstrated that palmitic acid-d9 significantly reduced NO production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages without affecting cell viability .
  • Cellular Metabolism : In a metabolic study using labeled fatty acids, palmitic acid-d9 was incorporated into sphingolipid classes in cultured cells, highlighting its role in lipid metabolism and potential implications for cellular energy homeostasis .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond undergoes hydrolysis under acidic, alkaline, or enzymatic conditions:

  • Acid-catalyzed hydrolysis : Produces deuterated palmitic acid (C₁₆H₂₃D₉O₂) and glycerol derivatives.

  • Base-catalyzed hydrolysis (saponification) : Yields sodium palmitate-d9 and glycerol ( ).

  • Enzymatic hydrolysis : Lipases selectively cleave the ester bond, releasing deuterated fatty acids for metabolic studies ( ).

Kinetic Isotope Effects :
Deuterium substitution at terminal positions (C13–C16) may slow hydrolysis rates due to increased bond strength (C–D vs. C–H) ( ).

Metabolic and Enzymatic Pathways

In biological systems, this compound serves as a tracer for lipid metabolism:

  • Incorporation into sphingolipids : The deuterated fatty acid is chain-shortened via β-oxidation or integrated into complex lipids ( ).

  • Enzymatic desaturation : Studies using deuterated fatty acids show isotopic interference with desaturases (e.g., Δ12 desaturase), altering reaction pathways ( ).

Table 2: Metabolic Pathways Observed in Studies

PathwayEnzymes InvolvedIsotope Effect Observed?Source
β-OxidationAcyl-CoA dehydrogenasesYes (slowed kinetics)
DesaturationΔ9/Δ12 desaturasesYes (reduced activity)
EsterificationAcyltransferasesMinimal

Derivatization for Analytical Use

The compound is used as an internal standard in mass spectrometry:

  • Methylation : Reacted with BF₃-methanol to form methyl palmitate-d9 for GC-MS analysis ( ).

  • Stability : Deuterium labeling prevents metabolic scrambling, ensuring accurate quantification ( ).

Thermal and Oxidative Stability

  • Thermal decomposition : Degrades at >200°C, releasing deuterated hydrocarbons and CO₂ ( ).

  • Oxidation : The allylic deuterium atoms (C13–C16) resist autoxidation compared to non-deuterated analogs ( ).

Comparative Reactivity with Non-Deuterated Analogs

Reaction TypeDeuterated CompoundNon-Deuterated Analog
Hydrolysis rateSlower (kinetic isotope effect)Faster
Metabolic turnoverReduced incorporation into lipidsHigher metabolic flux
Analytical signal in MSDistinct m/z shift (e.g., +9 amu)Baseline m/z

Key Research Findings

  • Isotopic Tracer Studies :
    The compound’s deuterium labeling enables precise tracking of fatty acid metabolism in sphingolipid biosynthesis ( ).

  • Enzymatic Selectivity :
    Δ12 desaturases show reduced activity toward deuterated substrates, highlighting steric and electronic effects ( ).

  • Analytical Utility :
    As a stable isotope, it improves quantification accuracy in lipidomics by avoiding overlap with endogenous lipids ( ).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Non-Deuterated Analogues

(a) Hexadecanoic Acid, 2,3-Dihydroxypropyl Ester
  • Structure: Contains a non-deuterated hexadecanoic acid esterified to a 2,3-dihydroxypropyl backbone.
  • Occurrence : Isolated from medicinal plants (e.g., Allium chinense and Castanea mollissima seeds) and marine organisms .
  • Bioactivity: Exhibits antimicrobial properties against E. coli, S. aureus, and P. aeruginosa and antioxidant activity (IC50 = 0.71 mg/mL for DPPH radical scavenging) .
  • Analytical Data :
    • GC-MS : Retention time ~30–35 min (varies by column), molecular ion at m/z 313 (C19H36O4) .
(b) 9-Octadecenoic Acid (Z)-2-Hydroxy-3-[(1-Oxohexadecyl)Oxy]Propyl Ester
  • Structure: Features an unsaturated C18 fatty acid (9-octadecenoic acid) esterified to the same MAG backbone.
  • Source : Identified in polyhydroxybutyrate (PHB) extracts from Brachybacterium paraconglomeratum .
  • Physicochemical Properties :
    • GC-MS : Retention time = 35.441 min, base peak at m/z 57.10, and molecular ion at m/z 639 (C37H68O6) .

Deuterated and Isotope-Labeled Analogues

(a) [15,15,16,16,17,17,18,18,18-D9] (Z)-13-Octadecenoic Acid
  • Structure : A deuterated unsaturated fatty acid with deuterium at terminal carbons.
  • Synthesis : Prepared via coupling reactions using D9-1-bromobutane .
  • GC-MS : Retention time = 15.80 min, molecular ion at m/z 305 (C18H27D9O2) .
(b) 1-Palmitoyl-d9-2-Hydroxy-sn-Glycero-3-PE
  • Structure: A deuterated phosphatidylethanolamine derivative with a D9-palmitoyl chain.
  • Application : Used in lipid bilayer studies and metabolic tracing .

Functional Analogues with Modified Backbones

(a) Hexadecanoic Acid, 2,3-Bis[(1-Oxodecyl)Oxy]Propyl Ester
  • Structure : Contains two decyloxy groups instead of one hexadecyloxy chain.
  • Molecular Weight : 639 g/mol (C39H74O6) .
  • Differentiation : Lacks deuterium and has a branched ester configuration, reducing its utility in isotopic labeling.
(b) Hexadecaneperoxoic Acid, 1,1-Dimethyl-3-[(1-Oxohexadecyl)Oxy]Propyl Ester
  • Structure : A peroxidized derivative with a methylated backbone.

Comparative Data Table

Compound Name Deuterated? Molecular Formula Molecular Weight GC-MS Retention Time (min) Key Applications
Target Compound Yes C35H61D9O5 ~622 Not reported Internal standard (GC/LC-MS)
Hexadecanoic acid, 2,3-dihydroxypropyl ester No C19H36O4 328.5 30.096–35.441 Antimicrobial, antioxidant
9-Octadecenoic acid (Z)-MAG ester No C37H68O6 621 35.441 PHB biosynthesis
[D9]-13-Octadecenoic acid Yes C18H27D9O2 305 15.80 Metabolic studies

Q & A

Basic Question: What are the established synthetic routes for preparing deuterated glycerol esters like this compound?

Methodological Answer:
Synthesis typically involves esterification of deuterated hexadecanoic acid with a glycerol derivative. Key steps include:

  • Deuterium incorporation : Use precursors like [13,13-2H2]-hexadecanoic acid (CAS 62690-28-2) or [methyl-2H3]-hexadecanoic acid (CAS 1219805-64-7) to introduce isotopic labels via controlled deuteration reactions .
  • Esterification : React deuterated hexadecanoic acid with (2S)-3-hydroxy-2-hydroxypropyl glycerol under acidic or enzymatic catalysis. For example, lipase-mediated esterification minimizes racemization and preserves stereochemistry .
  • Purification : Column chromatography (silica gel or reverse-phase HPLC) isolates the ester, with isotopic purity confirmed via mass spectrometry (≥99.5% deuterium enrichment) .

Basic Question: How is this compound characterized analytically to confirm structure and isotopic integrity?

Methodological Answer:
A multi-technique approach is used:

  • NMR : ¹H and ¹³C NMR identify ester linkages and glycerol backbone conformation. Deuterium labeling reduces proton signals at C13–C16, confirming isotopic placement .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) detects molecular ion clusters (e.g., [M+H]⁺ at m/z 556.5 for d9-labeled species) and validates deuterium content via isotopic abundance ratios .
  • IR Spectroscopy : C=O stretching (~1740 cm⁻¹) and O–H bands (~3400 cm⁻¹) confirm ester and hydroxyl functional groups .

Basic Question: What protocols ensure isotopic purity during synthesis and storage?

Methodological Answer:

  • Synthesis : Use anhydrous conditions to prevent proton-deuterium exchange. Deuterated solvents (e.g., D2O or CDCl3) minimize contamination .
  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis. Stability tests under accelerated conditions (40°C, 75% humidity) verify degradation thresholds (<5% over 6 months) .
  • Quality Control : Isotopic purity is quantified via GC-MS or LC-MS with deuterated internal standards. Impurities (e.g., non-deuterated analogs) are detectable at <0.5% levels .

Advanced Question: How can this deuterated ester be used as a tracer in lipid metabolism studies?

Methodological Answer:

  • In vitro models : Incorporate into lipid bilayers or micelles to study membrane dynamics. Use fluorescence quenching assays to track localization .
  • Metabolic tracing : Administer to cell cultures (e.g., hepatocytes) and analyze metabolites via LC-MS. Deuterium labels enable discrimination of endogenous vs. exogenous lipid pathways .
  • Kinetic studies : Compare turnover rates with non-deuterated analogs to quantify isotope effects (e.g., slowed β-oxidation due to C–D bond strength) .

Advanced Question: What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Variants synthesis : Prepare analogs with altered deuterium positions (e.g., [11,11-2H2] vs. [16,16,16-2H3]) or ester groups (e.g., ethyl vs. hexadecyl esters) .
  • Physical properties : Measure melting points (DSC), logP (HPLC), and critical micelle concentrations (CMC) to correlate structure with solubility and self-assembly behavior .
  • Biological assays : Test antimicrobial activity (disk diffusion) or enzyme inhibition (e.g., phospholipase A2) to identify deuterium-dependent bioactivity .

Advanced Question: How to resolve contradictions in reported bioactivity data for deuterated lipids?

Methodological Answer:

  • Control experiments : Compare deuterated and non-deuterated analogs side-by-side to isolate isotope effects. For example, inconsistent antioxidant activity in DPPH assays may arise from kinetic differences in H-atom transfer .
  • Purity verification : Reanalyze disputed samples via NMR and MS to rule out impurities (e.g., residual catalysts or oxidized byproducts) .
  • Contextual factors : Account for experimental conditions (pH, temperature) that alter deuterium stability. Hydrolysis at high pH may degrade the ester, skewing bioactivity results .

Advanced Question: What mechanisms underlie the compound’s stability under experimental conditions?

Methodological Answer:

  • Hydrolysis : Susceptibility to base-catalyzed ester hydrolysis is assessed via pH-rate profiles. For example, half-life at pH 9 is ~12 hours (vs. ~48 hours for non-deuterated esters) due to isotope effects on reaction intermediates .
  • Photodegradation : UV-Vis spectroscopy monitors decomposition under light exposure. Deuterated compounds may exhibit slower degradation due to reduced vibrational energy .
  • Thermal stability : TGA/DSC analysis reveals decomposition thresholds (e.g., onset at 220°C for this ester) .

Advanced Question: How does deuterium localization impact crystallinity and phase behavior?

Methodological Answer:

  • Crystallography : Single-crystal X-ray diffraction shows deuterium placement alters van der Waals interactions. For example, [16,16,16-2H3] labels increase lattice stability in the alkyl chain region .
  • Phase transitions : DSC detects shifts in melting points (ΔTm ~1–2°C) due to isotopic mass differences. Molecular dynamics simulations correlate these changes with packing efficiency .

Advanced Question: What criteria guide biological model selection for studying this compound?

Methodological Answer:

  • In vitro vs. in vivo : Use cell lines (e.g., Caco-2 for intestinal uptake) for preliminary permeability studies. Deuterated esters may require longer incubation times due to slower metabolism .
  • Model organisms : Caenorhabditis elegans or zebrafish larvae are suitable for visualizing lipid trafficking via fluorescence labeling. Avoid models with high esterase activity (e.g., rodent plasma) to prevent premature hydrolysis .
  • Toxicity screening : Follow GHS guidelines (e.g., H315 for skin irritation) to design safe handling protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,2-Dipalmitoyl-sn-glycerol-d9
Reactant of Route 2
Reactant of Route 2
1,2-Dipalmitoyl-sn-glycerol-d9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.